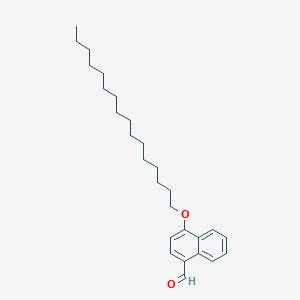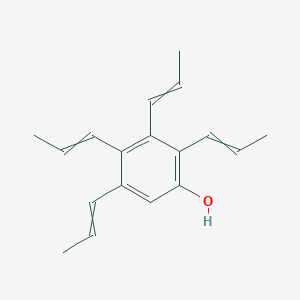![molecular formula C18H16O2S2 B14632019 1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl- CAS No. 52894-99-2](/img/structure/B14632019.png)
1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl- is an organic compound with the molecular formula C18H16O2S2. This compound is known for its unique structure, which includes two phenyl groups and a bis(methylthio)methylene group attached to a 1,3-propanedione backbone. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl- typically involves the reaction of 1,3-diphenyl-1,3-propanedione with bis(methylthio)methylene reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is often maintained at room temperature to slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the bis(methylthio)methylene group to a bis(methylthio)methyl group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Bis(methylthio)methyl derivatives.
Substitution Products: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl- involves its interaction with various molecular targets and pathways. The bis(methylthio)methylene group can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1,3-propanedione: Lacks the bis(methylthio)methylene group, making it less reactive in certain chemical reactions.
2-Methyl-1,3-diphenyl-1,3-propanedione: Contains a methyl group instead of the bis(methylthio)methylene group, resulting in different chemical properties.
Uniqueness
1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl- is unique due to the presence of the bis(methylthio)methylene group, which imparts distinct reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
52894-99-2 |
|---|---|
Molecular Formula |
C18H16O2S2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
2-[bis(methylsulfanyl)methylidene]-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C18H16O2S2/c1-21-18(22-2)15(16(19)13-9-5-3-6-10-13)17(20)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
DBSTVUOALKQZCY-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=C(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7,8,9-tetrahydro-5H-pyrazolo[1,2-a]diazepin-3-one](/img/structure/B14631942.png)
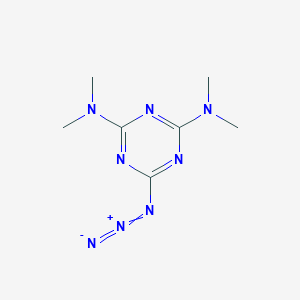
![2,2'-[(Butan-2-yl)azanediyl]diacetic acid](/img/structure/B14631969.png)
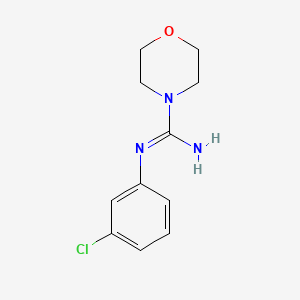
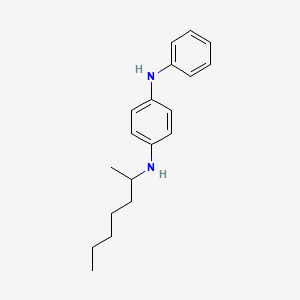
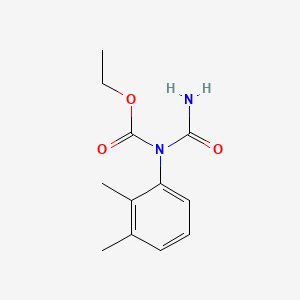
![Butyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14631983.png)
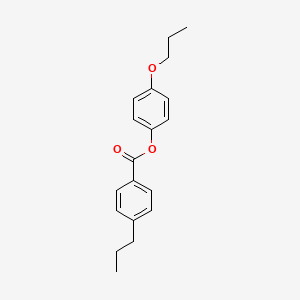
![3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide](/img/structure/B14631994.png)
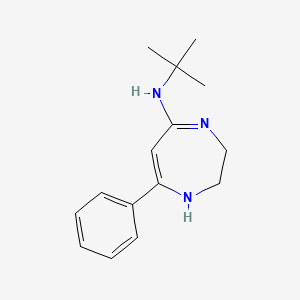
![Diazenediylbis[(4-ethylpiperazin-1-yl)methanone]](/img/structure/B14632007.png)
